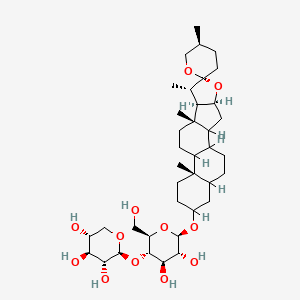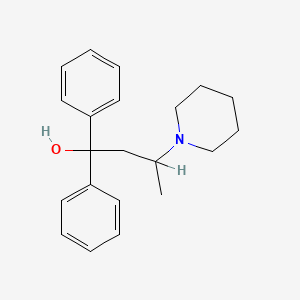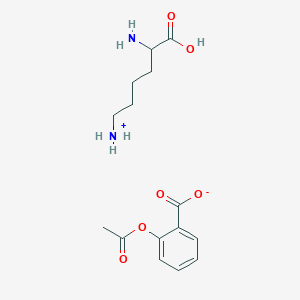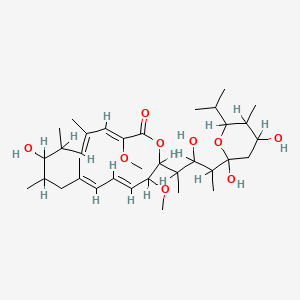
Bafilomycin A1
Übersicht
Beschreibung
Bafilomycin A1 is a macrolide antibiotic derived from the bacterium Streptomyces griseus. It is known for its potent inhibitory effects on vacuolar-type H±ATPase (V-ATPase), an enzyme responsible for acidifying intracellular compartments such as lysosomes and vacuoles . This compound has a wide range of biological activities, including anti-tumor, anti-parasitic, immunosuppressant, and anti-fungal properties .
Wissenschaftliche Forschungsanwendungen
Bafilomycin A1 wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, die V-ATPase zu hemmen, häufig verwendet. Zu seinen wichtigsten Anwendungen gehören:
Chemie: Als Werkzeug zur Untersuchung der Protonentranslokation und pH-Regulation in Zellen verwendet.
Industrie: Für die Entwicklung neuer Antibiotika und Antiparasitika eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es spezifisch das Enzym V-ATPase hemmt. Dieses Enzym ist für das Pumpen von Protonen (H+) über Zellmembranen verantwortlich, wodurch intrazelluläre Kompartimente angesäuert werden. Durch die Hemmung der V-ATPase verhindert this compound die Ansäuerung von Lysosomen und anderen Organellen, wodurch zelluläre Prozesse wie Autophagie und Endozytose gestört werden . Bei höheren Konzentrationen wirkt es sich auch auf P-Typ-ATPasen aus, die einen phosphorylierten Übergangszustand haben .
Wirkmechanismus
Target of Action
Bafilomycin A1, a macrolide antibiotic derived from Streptomyces griseus , primarily targets the vacuolar-type H±ATPase (V-ATPase) . V-ATPase is a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles such as the lysosome of animal cells or the vacuole of plants and fungi .
Mode of Action
This compound acts as a specific inhibitor of V-ATPase . It binds to the V0 sector subunit c of the V-ATPase complex and inhibits H+ translocation . This action disrupts the acidification of intracellular compartments like endosomes, lysosomes, and vesicles, thereby inhibiting the function of resident hydrolases .
Biochemical Pathways
This compound affects several biochemical pathways, primarily those involving autophagy and apoptosis . By inhibiting V-ATPase, this compound prevents the maturation of autophagic vacuoles by inhibiting late-stage fusion between autophagosomes and lysosomes as well as lysosomal degradation . This action disrupts the autophagic flux, a process crucial for cellular homeostasis .
Pharmacokinetics
It’s known that this compound is supplied as a lyophilized powder and is typically used at concentrations of 10 nm-1 μm for up to 18 hours .
Result of Action
The inhibition of V-ATPase by this compound leads to several molecular and cellular effects. It blocks autophagosome-lysosome fusion and inhibits acidification and protein degradation in lysosomes . This action can lead to the induction of apoptosis . Furthermore, this compound has been found to increase the percentage of cells in the G0/G1 phase and decrease the percentage of cells in the S and G2/M phases of the cell cycle .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in a study on trout hepatocytes, it was found that the treatment of fasted cells with this compound affected the expression of intermediary metabolism-related genes . This suggests that nutritional status can influence the compound’s action.
Safety and Hazards
Zukünftige Richtungen
Autophagy is implicated in a wide range of (patho)physiological processes including maintenance of cellular homeostasis, neurodegenerative disorders, aging, and cancer . As such, small molecule autophagy modulators like bafilomycin A1 are in great demand, both for their ability to act as tools to better understand this essential process and as potential therapeutics .
Biochemische Analyse
Biochemical Properties
Bafilomycin A1 targets both early and late stages of the autophagy pathway . It activates mammalian target of rapamycin signaling and disassociates the Beclin 1-Vps34 complex, inhibiting the formation of autolysosomes . This compound also targets mitochondria and induces caspase-independent apoptosis .
Cellular Effects
This compound has been shown to effectively and specifically inhibit and kill pediatric B-cell acute lymphoblastic leukemia cells . It also induces the binding of Beclin 1 to Bcl-2, which further inhibits autophagy and promotes apoptotic cell death .
Molecular Mechanism
The molecular basis of V-ATPase inhibition by this compound involves six this compound molecules binding to the c-ring . One this compound molecule engages with two subunits and disrupts the interactions between the c-ring and subunit, thereby preventing proton translocation .
Temporal Effects in Laboratory Settings
It is known that this compound targets both autophagy and apoptosis pathways .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It is known that this compound specifically targets leukemia cells while sparing normal cells in primary cells from pediatric patients with B-cell acute lymphoblastic leukemia .
Metabolic Pathways
This compound inhibits V-type H+ ATPases, which acidify endo-lysosomes . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that this compound is an inhibitor of vacuolar H±ATPase .
Subcellular Localization
It is known that this compound inhibits the lysosomal V-ATPase to prevent its acidification .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Bafilomycin A1 wird typischerweise aus der Fermentationsbrühe von Streptomyces griseus isoliert. Der Prozess umfasst die Kultivierung des Bakteriums unter bestimmten Bedingungen zur Produktion der Verbindung, gefolgt von Extraktion und Reinigung unter Verwendung von Techniken wie Flüssig-Flüssig-Extraktion und Hochgeschwindigkeits-Gegenstromchromatographie .
Industrielle Produktionsmethoden: Eine effiziente Strategie für die industrielle Produktion von this compound beinhaltet die Verwendung eines Dreiphasensolventensystems (n-Hexan–Ethylacetat–Acetonitril–Wasser) für die Flüssig-Flüssig-Extraktion, gefolgt von Hochgeschwindigkeits-Gegenstromchromatographie zur Reinigung. Dieses Verfahren ermöglicht die Entfernung hydrophober und hydrophiler Verunreinigungen, was zu einem hochreinen Produkt führt .
Analyse Chemischer Reaktionen
Reaktionstypen: Bafilomycin A1 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann unter kontrollierten Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann.
Vergleich Mit ähnlichen Verbindungen
Bafilomycin A1 gehört zu einer Familie von Makrolid-Antibiotika, die als Bafilomycine bekannt sind. Zu den ähnlichen Verbindungen gehören:
- Bafilomycin B1
- Bafilomycin C1
- Bafilomycin D
- Bafilomycin E
Diese Verbindungen teilen sich eine ähnliche 16-gliedrige Lactonringstruktur und zeigen vergleichbare biologische Aktivitäten. this compound ist einzigartig in seiner potenten Hemmung der V-ATPase und seiner breiten Anwendung in Forschungsanwendungen .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of bafilomycin A1 involves a series of reactions that include the formation of the macrocyclic ring, introduction of the side chains, and the final deprotection step.", "Starting Materials": [ "L-phenylalanine", "L-leucine", "L-valine", "L-proline", "L-lysine", "L-aspartic acid", "L-serine", "L-threonine", "L-tyrosine", "L-alanine", "L-arginine", "L-cysteine", "L-glutamic acid", "L-histidine", "L-isoleucine", "L-methionine", "L-tryptophan", "L-phenylglycine", "5-bromo-6-demethyl-6-deoxy-tetracycline", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "triethylamine", "palladium on carbon", "sodium borohydride", "sodium cyanoborohydride", "magnesium sulfate", "sodium hydroxide", "acetic anhydride", "acetic acid", "tetrahydrofuran", "methanol", "ethyl acetate", "chloroform", "hexanes" ], "Reaction": [ "Formation of the macrocyclic ring: The macrocyclic ring is formed by reacting L-phenylalanine, L-leucine, L-valine, L-proline, L-lysine, L-aspartic acid, L-serine, L-threonine, L-tyrosine, L-alanine, L-arginine, L-cysteine, L-glutamic acid, L-histidine, L-isoleucine, and L-methionine with 5-bromo-6-demethyl-6-deoxy-tetracycline using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide as coupling agents in tetrahydrofuran.", "Introduction of the side chains: The side chains are introduced by reacting the macrocyclic ring with L-phenylglycine using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide as coupling agents in tetrahydrofuran.", "Final deprotection step: The final deprotection step involves the reduction of the ketone group using sodium borohydride or sodium cyanoborohydride in methanol, followed by the removal of the protecting groups using sodium hydroxide in acetic acid. The product is then purified using a combination of ethyl acetate, chloroform, and hexanes." ] } | |
| The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). | |
CAS-Nummer |
88899-55-2 |
Molekularformel |
C35H58O9 |
Molekulargewicht |
622.8 g/mol |
IUPAC-Name |
16-[4-[(2R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22?,23?,24?,25?,26?,27?,28?,30?,31?,32?,33?,35-/m1/s1 |
InChI-Schlüssel |
XDHNQDDQEHDUTM-AWBIQFRSSA-N |
Isomerische SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)[C@]2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
Kanonische SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
Aussehen |
Solid powder |
| 116764-51-3 | |
Piktogramme |
Irritant |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bafilomycin A1; NSC 381866; NSC-381866; NSC381866. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of bafilomycin A1?
A1: this compound is a highly specific inhibitor of V-ATPases [1-28]. V-ATPases are proton pumps found on various intracellular and plasma membranes, responsible for acidifying organelles like lysosomes, endosomes, and Golgi apparatus, and regulating intracellular pH.
Q2: How does this compound interact with its target?
A2: this compound binds to the V-ATPase in a stoichiometric and non-competitive manner, effectively inhibiting its proton pumping activity []. This binding reduces the Vmax (maximum rate) of the H+-ATPase without affecting its Km (substrate concentration at half Vmax) for ATP.
Q3: What are the downstream effects of this compound treatment on cells?
A3: By inhibiting V-ATPase activity, this compound disrupts numerous cellular processes reliant on proper organelle acidification, including:
- Impaired lysosomal degradation: Prevents degradation of autophagic cargo, leading to autophagosome accumulation [, , , ].
- Altered endosomal function: Inhibits endocytosis and recycling of receptors, affecting processes like receptor-mediated endocytosis [, , ].
- Disrupted protein trafficking: Affects protein glycosylation and sorting due to altered Golgi apparatus function [].
- Intracellular pH dysregulation: Disrupts cytosolic pH homeostasis in various cell types [, , , ].
- Inhibition of viral entry and replication: Blocks viral entry by preventing endosomal acidification required for fusion [, ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C35H58O9, and its molecular weight is 622.8 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not delve into detailed spectroscopic analysis, information regarding structural characterization and synthesis can be found in the paper describing the total synthesis of this compound [].
Q6: What is known about the ADME properties of this compound?
A6: The current research primarily focuses on this compound's in vitro effects. Further studies are needed to comprehensively evaluate its ADME properties.
Q7: What are the main in vitro applications of this compound?
A7: this compound is widely used in cell-based assays to:
- Inhibit autophagy: It blocks autophagosome-lysosome fusion, allowing researchers to study autophagic flux and the role of autophagy in various cellular processes [, , , ].
- Investigate lysosomal function: Its inhibitory effect on lysosomal acidification helps study lysosomal enzyme activity and protein degradation [, ].
- Study endosomal pathways: this compound helps dissect receptor-mediated endocytosis and recycling by inhibiting endosomal acidification [, , ].
- Assess viral entry mechanisms: It's used to determine the role of endosomal acidification in viral entry and infection [, ].
Q8: What in vivo evidence supports the potential therapeutic applications of this compound?
A8: While further research is needed to translate these findings into clinical applications, several studies suggest potential therapeutic avenues for this compound:
- Cancer therapy: this compound has shown anti-tumor effects in preclinical models of pancreatic cancer [], diffuse large B-cell lymphoma [], and multiple myeloma [].
- Bone-related disorders: Studies suggest this compound can inhibit bone resorption and tooth eruption [].
- Pain management: In a rat model of glaucoma, this compound, in combination with allopregnanolone, showed neuroprotective effects on retinal neurons []. Additionally, it reduced bone pain induced by multiple myeloma in a mouse xenograft model [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


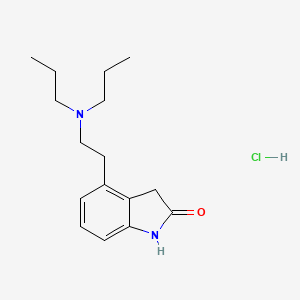

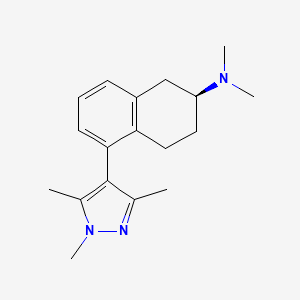
![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)


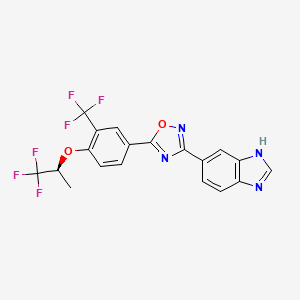

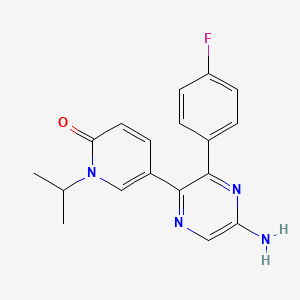
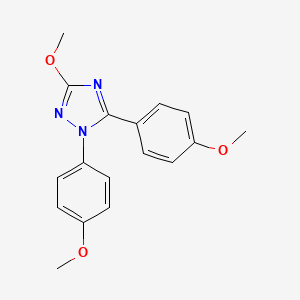
![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)
